Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate
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Description
Pyrazole derivatives, such as those containing a 3,5-dimethylpyrazol-1-yl group, have been studied for their various potential applications in the fields of catalysis, medicine, and biomimetic studies . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of multidentate poly (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .
Molecular Structure Analysis
The molecular structure of these ligands has been determined using 1 H-NMR, 13 C-NMR, and IR spectroscopic data .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-7(4-10-11(6)2)9-5-8(12)13-3/h4,9H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUEXHJZCPYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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